

# Physical and chemical properties of 3-Chlorophenoxyacetic acid for research applications

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## Compound of Interest

Compound Name: 3-Chlorophenoxyacetic acid

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## An In-depth Technical Guide to 3-Chlorophenoxyacetic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Chlorophenoxyacetic acid** (3-CPA) is a synthetic organic compound belonging to the phenoxyalkanoic acid family. It is structurally related to the natural plant hormone auxin, indole-3-acetic acid (IAA), and is recognized for its biological activity as a plant growth regulator.[1][2] At lower concentrations, it can stimulate plant growth and development, while at higher concentrations, it exhibits herbicidal properties.[3] This dual functionality makes 3-CPA a valuable tool in agricultural and biochemical research, particularly in studies involving plant physiology, hormone signaling, and herbicide development. This guide provides a comprehensive overview of the physical and chemical properties of 3-CPA, along with detailed experimental protocols for its application in research.

### Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Chlorophenoxyacetic acid** is presented below. These properties are essential for its handling, storage, and application in experimental settings.

## General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	(3-chlorophenoxy)acetic acid	[4]
Synonyms	m-Chlorophenoxyacetic acid, 3-CPA	[4]
CAS Number	588-32-9	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	[2]
Molecular Weight	186.59 g/mol	[2]
Appearance	White to off-white crystalline solid/powder	[2][4]
Melting Point	110 - 113 °C	[2][4]
Boiling Point	Decomposes before boiling at atmospheric pressure	N/A
Vapor Pressure	0.000318 mmHg	[4]
Solubility	Soluble in ethanol, ether, and other organic solvents. Slightly soluble in water and chloroform.	[4][5]

## Chemical and Spectral Properties

Property	Value	Reference(s)
pKa	3.07	[4]
LogP (Kow)	2.03	[4]
UV-Vis ( $\lambda_{\text{max}}$ )	In water/0.1N HCl: 272 nm (log $\epsilon$ = 3.18), 279.5 nm (log $\epsilon$ = 3.14)	[4]
Major IR Peaks ( $\text{cm}^{-1}$ )	Data available in spectral databases. Key absorptions are expected for O-H (broad, ~3000), C=O (~1700), C-O (~1250), and C-Cl (~700-800).	[4]
$^1\text{H}$ NMR	$\delta$ ~13.17 (s, 1H, COOH), ~7.40 (t, 1H, Ar-H), ~7.14-7.07 (m, 2H, Ar-H), ~7.02-6.97 (m, 1H, Ar-H), ~4.83 (s, 2H, OCH <sub>2</sub> )	[6]
$^{13}\text{C}$ NMR	Spectral data available in databases like PubChem.	[4]

## Research Applications

**3-Chlorophenoxyacetic acid** is primarily utilized in research for its auxin-like activities. Its applications span from basic plant science to agricultural development.

- **Plant Growth Regulation:** 3-CPA can mimic the effects of natural auxins, influencing processes such as cell elongation, division, and differentiation. It is used to study adventitious root formation, fruit setting, and overall plant development.[1][3]
- **Herbicide Action and Development:** At higher concentrations, 3-CPA disrupts normal plant growth, leading to death, particularly in broadleaf plants. This makes it a model compound for studying the mechanisms of auxin-based herbicides.[3][7] The mode of action involves overstimulation of auxin-responsive genes, leading to uncontrolled growth.[7]

- **Biochemical and Signaling Studies:** As a synthetic auxin, 3-CPA is a valuable tool for dissecting the auxin signaling pathway. It can be used to investigate the function of auxin receptors like TIR1/AFB and the downstream effects on gene expression.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments involving **3-Chlorophenoxyacetic acid**.

### Synthesis of 3-Chlorophenoxyacetic Acid

This protocol describes a microwave-assisted synthesis of 3-CPA.[\[6\]](#)

Materials:

- 3-chlorophenol
- Ethyl chloroacetate
- Potassium carbonate ( $K_2CO_3$ )
- Potassium iodide (KI)
- Polyethylene glycol 600 (PEG-600)
- N,N-dimethylformamide (DMF)
- Sodium hydroxide (NaOH) solution (2 M)
- Hydrochloric acid (HCl) solution (1 M)
- Microwave reactor
- Standard laboratory glassware
- Column chromatography setup

Procedure:

- In a microwave reactor vessel, combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol),  $K_2CO_3$  (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL).
- Irradiate the mixture in the microwave oven at 200 W for 4 minutes.
- After cooling, add 5 mL of 2 M NaOH solution to the reaction mixture.
- Irradiate the mixture again in the microwave oven at 500 W for 5 minutes.
- Allow the reaction to cool to room temperature.
- Acidify the resulting aqueous solution to pH 6 by the dropwise addition of 1 M HCl solution under vigorous stirring. This will precipitate the **3-Chlorophenoxyacetic acid**.
- Collect the crude product by filtration.
- Purify the product by column chromatography to obtain a white solid.

## Oat Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is used to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile segments.<sup>[1][8]</sup>

Materials:

- Oat seeds (e.g., *Avena sativa*)
- **3-Chlorophenoxyacetic acid** stock solution
- Incubator or growth chamber
- Dissecting microscope or ruler with fine gradations
- Petri dishes
- Filter paper
- Test solutions of 3-CPA at various concentrations (e.g.,  $10^{-8}$  to  $10^{-4}$  M) in a suitable buffer.

#### Procedure:

- Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
- Under a dim green light, excise 5-10 mm segments from the coleoptiles, about 3 mm below the tip.
- Place the segments in a petri dish with distilled water for about 1-2 hours to deplete endogenous auxins.
- Transfer a set number of segments (e.g., 10) to petri dishes lined with filter paper and containing the different concentrations of 3-CPA test solutions. Include a control with only the buffer.
- Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 24-48 hours.
- Measure the final length of the coleoptile segments.
- Calculate the percentage elongation for each concentration relative to the control and plot a dose-response curve.

## Adventitious Root Formation Assay

This assay evaluates the ability of 3-CPA to induce the formation of adventitious roots in plant cuttings.<sup>[9][10]</sup>

#### Materials:

- Plant cuttings (e.g., mung bean, carnation, or Arabidopsis hypocotyls)
- **3-Chlorophenoxyacetic acid** solutions at various concentrations (e.g., 1, 10, 100  $\mu$ M)
- Growth medium (e.g., MS medium) in petri dishes or vials
- Growth chamber with controlled light and temperature.

#### Procedure:

- Prepare plant cuttings of a uniform size and developmental stage.
- Place the basal end of the cuttings in solutions of 3-CPA at different concentrations for a defined period (e.g., 24 hours), or directly plant them in a growth medium containing the desired concentration of 3-CPA.
- Transfer the cuttings to a fresh growth medium without 3-CPA (if pre-treated) or continue to grow them on the 3-CPA-containing medium.
- Incubate the cuttings in a growth chamber under appropriate light and temperature conditions.
- Observe the formation of adventitious roots over a period of 7-14 days.
- Quantify the number and length of adventitious roots per cutting for each treatment.

## HPLC Analysis of 3-Chlorophenoxyacetic Acid

This method provides a framework for the quantitative analysis of 3-CPA in samples. The exact conditions may need to be optimized for the specific matrix and instrumentation.<sup>[11][12][13]</sup>

### Instrumentation and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase column
- Mobile phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric or acetic acid), pH adjusted to around 2.5-3.0.
- **3-Chlorophenoxyacetic acid** standard
- Sample preparation reagents (solvents for extraction, solid-phase extraction cartridges if necessary).

### Procedure:

- Sample Preparation:

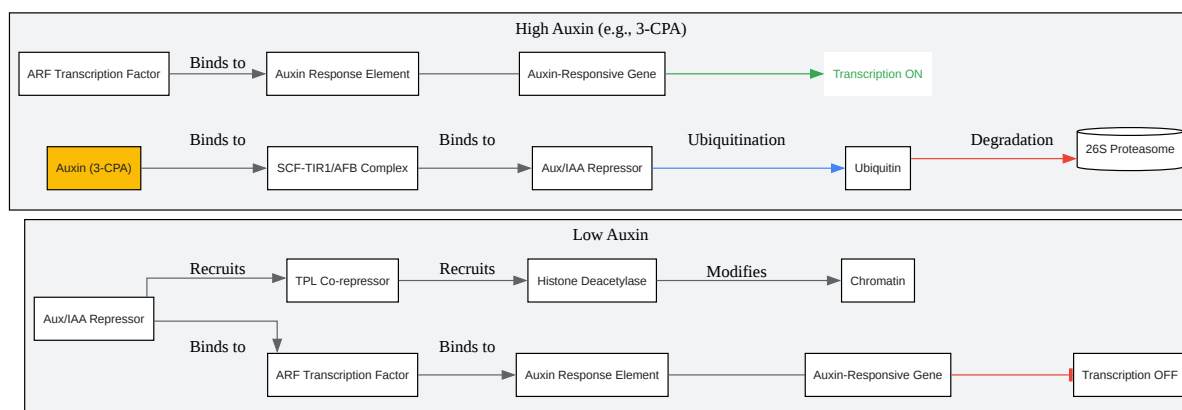
- For plant tissues, homogenize the sample in a suitable solvent (e.g., methanol or acetone).
- Centrifuge the homogenate and collect the supernatant.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
- Filter the final extract through a 0.45  $\mu\text{m}$  filter before injection.
- Chromatographic Conditions (Example):
  - Column: C18, 5  $\mu\text{m}$ , 4.6 x 250 mm
  - Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with phosphoric acid to pH 2.5
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 275 nm[12]
  - Injection Volume: 20  $\mu\text{L}$
- Quantification:
  - Prepare a calibration curve using standard solutions of 3-CPA of known concentrations.
  - Inject the prepared samples into the HPLC system.
  - Identify the 3-CPA peak based on its retention time compared to the standard.
  - Quantify the amount of 3-CPA in the sample by comparing its peak area to the calibration curve.

## Visualizations

### The TIR1/AFB Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[7][11][14] In the absence of auxin, Aux/IAA repressor proteins bind to

Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin (like 3-CPA) is present, it acts as a molecular glue, facilitating the interaction between TIR1/AFB and the Aux/IAA proteins.[7][11] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of early auxin-responsive genes, which in turn leads to various physiological responses.[7][14]

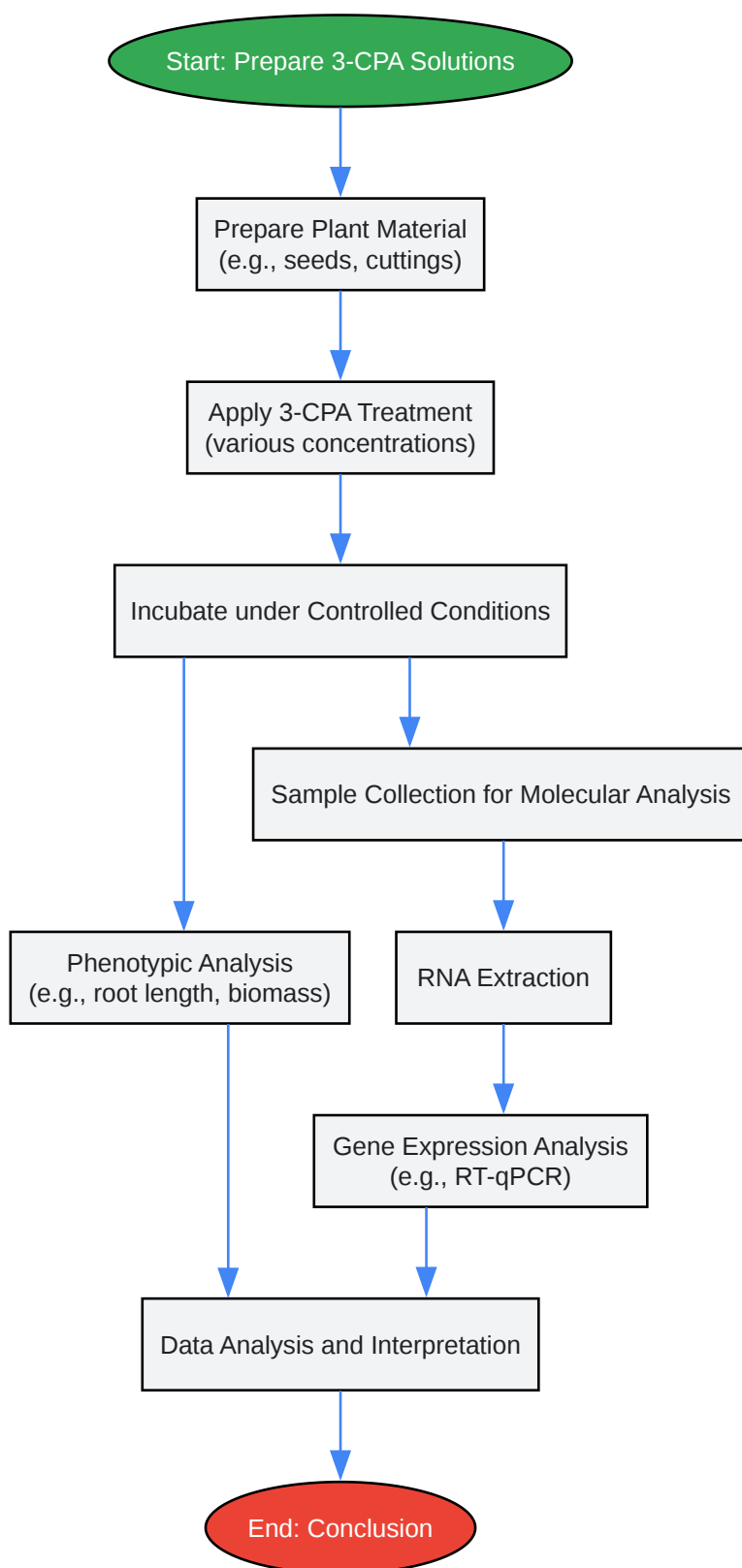


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Caption: The TIR1/AFB-mediated auxin signaling pathway.

## Experimental Workflow for Assessing 3-CPA Effects on Plant Growth

This diagram illustrates a typical workflow for investigating the effects of **3-Chlorophenoxyacetic acid** on plant growth and gene expression.



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Caption: Workflow for analyzing 3-CPA effects on plants.

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